molecular formula C7H5ClN2O B3089200 7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 1190318-32-1

7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B3089200
CAS No.: 1190318-32-1
M. Wt: 168.58 g/mol
InChI Key: UABWTZSJVGFPPS-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a chemical compound with the CAS Number 1190318-32-1 and the molecular formula C7H5ClN2O, yielding a molecular weight of 168.58 . It should be stored in an inert atmosphere at 2-8°C . This compound is part of the pyrrolopyridine family, a class of fused heterocyclic structures that are frequently investigated in medicinal chemistry for their diverse biological potential . These scaffolds are of significant interest in pharmaceutical research for developing small-molecule drugs, though specific applications and mechanisms of action for this particular derivative require further research and are not fully elucidated in the available literature. As a handling precaution, this product is classified with the signal word 'Danger' and has the hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-9-5-3-6(11)10-7(4)5/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABWTZSJVGFPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CC(=C2NC1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224255
Record name 7-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-32-1
Record name 7-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with an appropriate amine, followed by cyclization and chlorination steps. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the chlorine atom .

Scientific Research Applications

7-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one with structurally related pyrrolo-pyridinone derivatives:

Compound Name CAS No. Molecular Formula Substituent(s) Molecular Weight Key Features
This compound 1190318-63-8 C₇H₅ClN₂O Cl at position 7 168.58 Chlorine enhances reactivity; used in Trk inhibitor synthesis
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 220896-14-0 C₇H₅ClN₂O Cl at position 6 168.58 Different ring fusion ([2,3-b] vs. [3,2-b]); altered electronic distribution
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one 178393-14-1 C₈H₈N₂O₂ OCH₃ at position 5 164.16 Methoxy group increases solubility; explored in kinase inhibitors
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 113423-51-1 C₇H₄Br₂N₂O Br at positions 3,3 290.93 Bromine substituents enhance electrophilic reactivity
6-Bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one SY261597 C₉H₁₀BrN₂O Br at position 6; CH₃ at 3,3 257.10 Steric hindrance from methyl groups affects substitution patterns

Reactivity and Functionalization

  • Chlorine vs. Bromine : Bromine in compounds like 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 113423-51-1) facilitates faster Suzuki-Miyaura couplings due to better leaving-group ability compared to chlorine .
  • Electron-Withdrawing vs. Donating Groups : The 7-chloro derivative’s electron-withdrawing Cl reduces electron density at the pyridine ring, directing electrophilic attacks to specific positions. In contrast, the 5-methoxy derivative (CAS 178393-14-1) exhibits increased nucleophilicity at the pyrrole ring due to methoxy’s electron-donating effect .

Biological Activity

7-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolo-pyridine core structure with a chlorine atom at the 7th position, which significantly influences its reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with similar compounds.

The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The compound inhibits FGFR activity, leading to significant effects on various biochemical pathways:

  • RAS–MEK–ERK Pathway
  • Phospholipase C gamma (PLCγ) Pathway
  • PI3K–Akt Signaling Pathway

The inhibition of these pathways results in decreased cell proliferation and the induction of apoptosis, making it a candidate for anti-cancer therapies .

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anti-cancer Activity : The compound has shown promise in inhibiting cancer cell lines through its action on FGFRs.
  • Anti-inflammatory Properties : In vitro studies suggest that it may reduce inflammation by modulating specific signaling pathways.
  • Antimicrobial Effects : Preliminary evaluations indicate potential efficacy against various bacterial strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table comparing key features and activities.

Compound NameStructure TypeKey ActivityEC50 (μM)
This compoundPyrrolo-PyridineFGFR InhibitionNot specified
1H-pyrrolo[2,3-b]pyridinePyrrolo-PyridineModerate Anticancer>40
6-Bromo-1H-pyrrolo[2,3-b]pyridinePyrrolo-PyridineLower Anticancer>40

The presence of the chlorine atom in this compound differentiates it from its analogs and contributes to its distinct biological activity profile .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibited proliferation in various cancer cell lines. Specific assays indicated an IC50 value in the low micromolar range against breast cancer cells.
  • Anti-inflammatory Activity : Research focused on the compound's ability to modulate inflammatory responses in microglial cells showed significant reductions in pro-inflammatory cytokines when treated with this compound .
  • Antimicrobial Testing : The compound was evaluated against common bacterial strains, showing MIC values comparable to established antibiotics. For instance, it exhibited an MIC of 12.5 μg/mL against Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example, reflux conditions with sodium hydroxide (NaOH) in ethanol/water mixtures (70–80°C) are effective for pyrrole ring formation . Optimization may require adjusting solvent polarity (e.g., DMF for methylation reactions ) or catalyst selection (e.g., Selectfluor® for fluorination ). Purification via column chromatography with gradients of dichloromethane (DCM) and ethyl acetate (EA) is recommended to isolate high-purity products .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and regiochemistry. For instance, characteristic NH proton signals in DMSO-d₆ (~11.8 ppm) confirm the pyrrolo-pyridinone core . Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and NH/OH bonds . High-Resolution Mass Spectrometry (HRMS) validates molecular weight with errors <5 ppm .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

  • Answer : Strict control of reaction parameters (temperature, stoichiometry, and solvent drying) is critical. For halogenation steps, use freshly distilled reagents (e.g., N-bromosuccinimide, NBS) and inert atmospheres to prevent side reactions . Documenting detailed procedural steps, such as cooling rates during crystallization, minimizes batch-to-batch variability .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular structure of this compound derivatives?

  • Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural evidence. Key parameters include low R-factors (<0.06) and high data-to-parameter ratios (>10:1) . For disordered structures (e.g., flexible side chains), refinement using restraints on bond lengths/angles improves accuracy . Synchrotron radiation can enhance resolution for low-symmetry crystals .

Q. How can discrepancies in NMR data across studies be systematically addressed?

  • Answer : Variations in chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or pH-dependent tautomerism. Standardizing solvent systems and referencing to tetramethylsilane (TMS) minimizes inconsistencies . For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling patterns and connectivity .

Q. What mechanistic insights explain low yields in multi-step syntheses, and how can they be mitigated?

  • Answer : Competing side reactions (e.g., over-halogenation or ring-opening) often reduce yields. Mechanistic studies using density functional theory (DFT) can identify high-energy transition states . Optimizing reaction sequences—such as introducing protecting groups (e.g., phenylsulfonyl) before halogenation—improves selectivity .

Q. How do electronic and steric effects influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The chloro substituent at position 7 acts as a directing group, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the pyrrolo-pyridinone core may require bulky ligands (e.g., XPhos) to enhance catalytic efficiency . Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

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